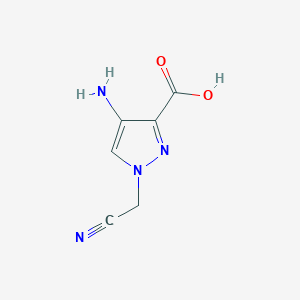
3-(Aminomethyl)-2-(2,2-difluoroethyl)-2,3-dihydro-1H-isoindol-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Aminomethyl)-2-(2,2-difluoroethyl)-2,3-dihydro-1H-isoindol-1-one is a synthetic organic compound characterized by the presence of an aminomethyl group, a difluoroethyl group, and an isoindolinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-2-(2,2-difluoroethyl)-2,3-dihydro-1H-isoindol-1-one typically involves a multi-step process. One common route includes the following steps:
Formation of the Isoindolinone Core: This can be achieved through the cyclization of an appropriate precursor, such as a phthalimide derivative, under acidic or basic conditions.
Introduction of the Difluoroethyl Group: This step often involves the use of a difluoroethylating agent, such as 2,2-difluoroethyl bromide, in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Aminomethyl)-2-(2,2-difluoroethyl)-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or the difluoroethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted isoindolinone derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Aminomethyl)-2-(2,2-difluoroethyl)-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 3-(Aminomethyl)-2-(2,2-difluoroethyl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the difluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The isoindolinone core can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Aminomethyl)-2-(2,2-difluoroethyl)-2,3-dihydro-1H-isoindolin-1-one: A closely related compound with similar structural features.
3-(Aminomethyl)-2-(2,2-difluoroethyl)-2,3-dihydro-1H-isoindole: Lacks the carbonyl group present in isoindolinone.
3-(Aminomethyl)-2-(2,2-difluoroethyl)-2,3-dihydro-1H-indole: Contains an indole core instead of an isoindolinone core.
Uniqueness
3-(Aminomethyl)-2-(2,2-difluoroethyl)-2,3-dihydro-1H-isoindol-1-one is unique due to the presence of both the aminomethyl and difluoroethyl groups, which confer distinct chemical and biological properties. The difluoroethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development and materials science.
Eigenschaften
Molekularformel |
C11H12F2N2O |
|---|---|
Molekulargewicht |
226.22 g/mol |
IUPAC-Name |
3-(aminomethyl)-2-(2,2-difluoroethyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C11H12F2N2O/c12-10(13)6-15-9(5-14)7-3-1-2-4-8(7)11(15)16/h1-4,9-10H,5-6,14H2 |
InChI-Schlüssel |
LHDYIJLJWYRAAV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(N(C2=O)CC(F)F)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[2-(Chloromethyl)-2-ethylbutoxy]methyl}benzene](/img/structure/B13176281.png)
![Ethyl 4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13176284.png)
![2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane](/img/structure/B13176297.png)
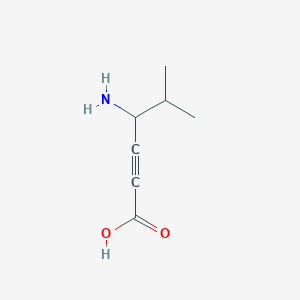
![6-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde](/img/structure/B13176310.png)

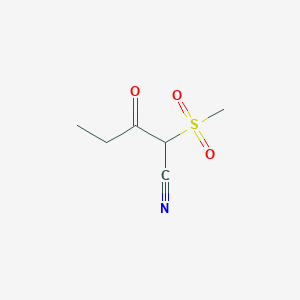
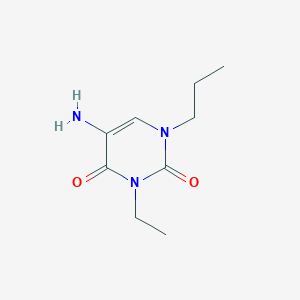
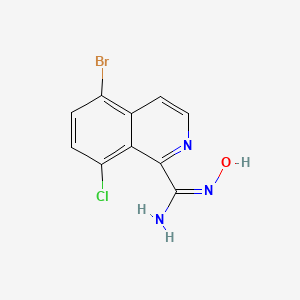

![8-(1-Aminopropan-2-YL)-1,4-dioxaspiro[4.5]decan-8-OL](/img/structure/B13176341.png)
![5-((1H-Imidazol-2-yl)methyl)-1-isopentyl-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B13176348.png)

